4-Methylamphetamine hemisulfate
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Overview
Description
4-Methylamphetamine hemisulfate is a stimulant and anorectic drug belonging to the phenethylamine and amphetamine chemical classes. It is known for its potent effects on the central nervous system, primarily acting as a releasing agent for serotonin, norepinephrine, and dopamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylamphetamine hemisulfate typically involves the alkylation of phenylacetone with methylamine, followed by reduction. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methylamphetamine hemisulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the conversion of the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 4-methylamphetamine.
Substitution: Formation of halogenated derivatives of 4-methylamphetamine.
Scientific Research Applications
4-Methylamphetamine hemisulfate has been extensively studied for its effects on neurotransmitter release. It has applications in:
Chemistry: Used as a reference compound in analytical chemistry for the study of amphetamine analogs.
Biology: Investigated for its effects on neurotransmitter systems and behavior in animal models.
Medicine: Explored as a potential treatment for conditions like obesity and attention deficit hyperactivity disorder, although its use is limited due to its high abuse potential.
Industry: Utilized in the synthesis of other chemical compounds and as a standard in forensic analysis
Mechanism of Action
4-Methylamphetamine hemisulfate exerts its effects by acting as a releasing agent for serotonin, norepinephrine, and dopamine. It binds to the transporters for these neurotransmitters, causing their release into the synaptic cleft. This leads to increased neurotransmitter levels and enhanced stimulation of post-synaptic receptors. The compound’s high potency for serotonin release relative to dopamine release is thought to be due to the activation of serotonin receptors, which in turn inhibit dopamine release .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylamphetamine
- 4-Fluoroamphetamine
- 3-Fluoroamphetamine
- 2-Methylamphetamine
- 4-Methyl-N-methylamphetamine
- 4-Methyl-N-methylcathinone
- 4-Methylphenmetrazine
- 3-Methoxy-4-methylamphetamine
- 3,4-Dimethylamphetamine
- 4-Ethylamphetamine
Uniqueness
4-Methylamphetamine hemisulfate is unique due to its high potency for serotonin release compared to dopamine release. This characteristic makes it distinct from other amphetamine analogs, which typically have a more balanced effect on serotonin and dopamine release. This unique property has implications for its potential therapeutic uses and its abuse liability .
Properties
CAS No. |
50650-74-3 |
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Molecular Formula |
C20H32N2O4S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)propan-2-amine;sulfuric acid |
InChI |
InChI=1S/2C10H15N.H2O4S/c2*1-8-3-5-10(6-4-8)7-9(2)11;1-5(2,3)4/h2*3-6,9H,7,11H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
GDLMCBCNPGSXIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)N.CC1=CC=C(C=C1)CC(C)N.OS(=O)(=O)O |
Origin of Product |
United States |
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